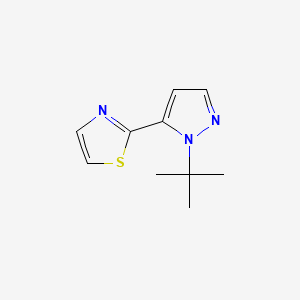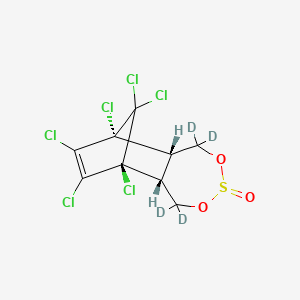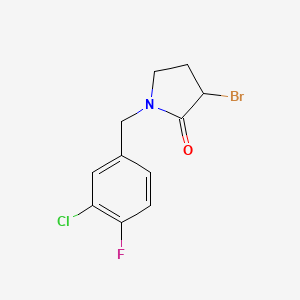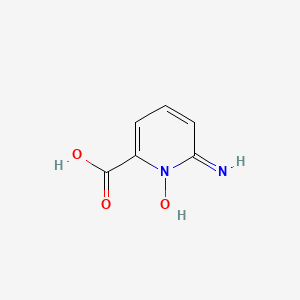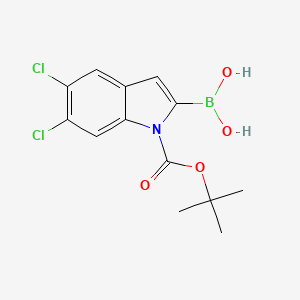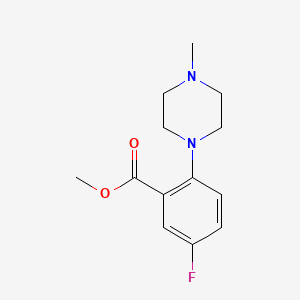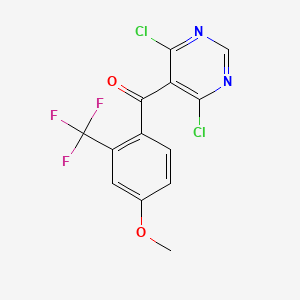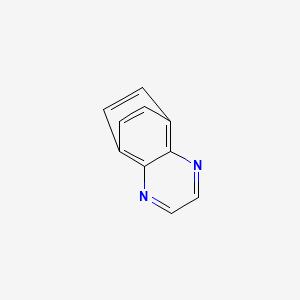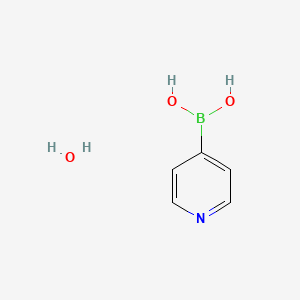
Pyridine-4-boronic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine-4-boronic acid is a boronic acid derivative and a useful building block in crystal engineering . It can also act as a catalyst to synthesize amides using carboxylic acid and amines as raw materials . It has unique properties, such as the ability to form hydrogen bonds, interact with metal ions, and function as a pH-responsive linker .
Synthesis Analysis
Boronic acids, including Pyridine-4-boronic acid, were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthesis of boronic acid derivatives is relatively simple and well-known . The synthetic processes used to obtain these active compounds are also referred .Molecular Structure Analysis
The molecular formula of Pyridine-4-boronic acid hydrate is C5H8BNO3 . Its molecular weight is 140.94 g/mol . The InChIKey is WYRIWHXERKODLJ-UHFFFAOYSA-N .Chemical Reactions Analysis
Pyridine-4-boronic acid is a highly effective catalyst for amide synthesis reactions . It can be used as a candidate for Suzuki-Miyaura coupling reaction . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics .Physical And Chemical Properties Analysis
Pyridine-4-boronic acid hydrate has a molecular weight of 140.94 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . Its rotatable bond count is 1 . The topological polar surface area is 54.4 Ų .Aplicaciones Científicas De Investigación
Suzuki-Miyaura Coupling
Pyridine-4-boronic acid hydrate: is widely used in the Suzuki-Miyaura coupling reaction , a palladium-catalyzed cross-coupling process that forms biaryl compounds by coupling aryl halides with aryl boronic acids . This reaction is pivotal in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials.
Heterocyclic Compound Synthesis
As a N-containing building block, Pyridine-4-boronic acid hydrate is instrumental in constructing heterocyclic compounds that exhibit significant biological activities . These compounds are the backbone of many drugs and are essential for the development of new therapeutic agents.
Development of Therapeutics
This compound has been utilized in the preparation of HIV-1 protease inhibitors and as potential therapeutics against cancer, targeting enzymes like PDK1 and protein kinase CK2 . These inhibitors are crucial in the treatment of diseases and in the study of enzyme functions.
Crystal Engineering
In crystal engineering, Pyridine-4-boronic acid hydrate serves as a building block due to its ability to form hydrogen bonds and interact with metal ions . This property is essential for designing and synthesizing novel materials with desired structural and functional characteristics.
Catalyst for Amide Synthesis
The compound acts as a catalyst in amide synthesis reactions , promoting dehydrative condensation between carboxylic acids and amines . This reaction is fundamental in peptide bond formation and protein synthesis, which are central to biochemistry and drug design.
Sensing Applications
Pyridine-4-boronic acid hydrate: is also used in various sensing applications due to its interaction with diols and strong Lewis bases like fluoride or cyanide anions . These interactions are exploited in the development of sensors for detecting sugars, alcohols, and other important biological and environmental analytes.
Propiedades
IUPAC Name |
pyridin-4-ylboronic acid;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BNO2.H2O/c8-6(9)5-1-3-7-4-2-5;/h1-4,8-9H;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRIWHXERKODLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=NC=C1)(O)O.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674660 |
Source


|
| Record name | Pyridin-4-ylboronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-4-boronic acid hydrate | |
CAS RN |
1256355-27-7 |
Source


|
| Record name | Pyridin-4-ylboronic acid--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674660 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

